2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core substituted with an amino group, a dimethoxyphenyl group, and an isobutyl group
Mechanism of Action
Target of Action
It’s worth noting that both indole and quinoxaline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . Similarly, certain quinoxaline derivatives have been reported to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
For example, some indole derivatives have been found to affect pathways related to inflammation and pain . Similarly, certain quinoxaline derivatives have been reported to influence pathways related to apoptosis .
Result of Action
For instance, some indole derivatives have shown antiviral activity , while certain quinoxaline derivatives have been reported to influence apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrroloquinoxaline derivatives.
Substitution: The amino and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- (3,4-Dimethoxyphenyl)acetonitrile
Uniqueness
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-13(2)12-25-23(29)19-20-22(27-16-8-6-5-7-15(16)26-20)28(21(19)24)14-9-10-17(30-3)18(11-14)31-4/h5-11,13H,12,24H2,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMMYTWSLPRFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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